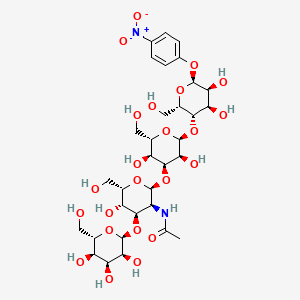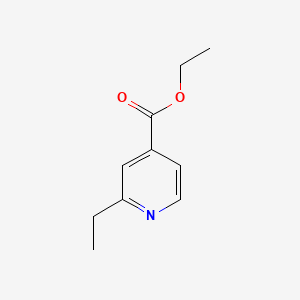
Ethyl 2-ethylpyridine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-ethylpyridine-4-carboxylate (EEPC) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and other organic solvents. EEPC is used in the synthesis of organic compounds, as a reagent in organic synthesis, and in the analysis of biological samples. EEPC is also used in biochemical and physiological studies, as well as in laboratory experiments.
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-methylpyridine-4-carboxylate, indicates that it is a dangerous substance . It is flammable and may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety measures.
Orientations Futures
Ethyl 2-ethylpyridine-4-carboxylate is available for purchase from several suppliers for research purposes . The future directions for this compound would likely depend on the outcomes of ongoing research studies. It’s important to note that any new applications or uses would need to be thoroughly tested for safety and efficacy.
Propriétés
IUPAC Name |
ethyl 2-ethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-9-7-8(5-6-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGWFGBGQPUZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



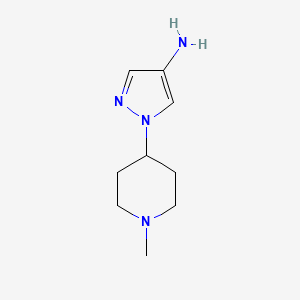
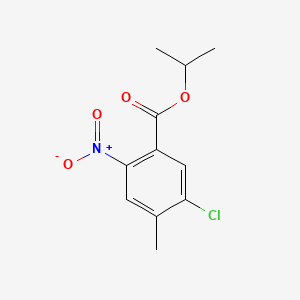
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)

![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)
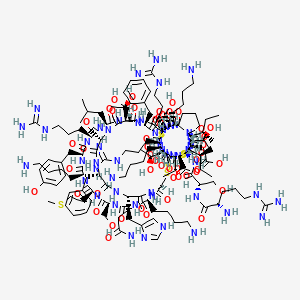

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
